molecular formula C16H11F3N2O B12573921 6,7-Difluoro-3-[2-(4-fluorophenyl)ethyl]quinazolin-4(3H)-one CAS No. 628326-34-1

6,7-Difluoro-3-[2-(4-fluorophenyl)ethyl]quinazolin-4(3H)-one

Cat. No.: B12573921
CAS No.: 628326-34-1
M. Wt: 304.27 g/mol
InChI Key: XHZZBWMHQXBYLS-UHFFFAOYSA-N
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Description

6,7-Difluoro-3-[2-(4-fluorophenyl)ethyl]quinazolin-4(3H)-one is a synthetic fluorinated quinazolinone derivative of significant interest in medicinal chemistry and drug discovery research. Quinazolinones represent a privileged scaffold in pharmacology, known to interact with diverse biological targets . This specific compound features a difluoro substitution pattern on the quinazolinone core, a modification frequently employed to enhance metabolic stability and membrane permeability, and a 2-(4-fluorophenyl)ethyl side chain at the N3 position, which can influence molecular recognition and binding affinity. This compound is primarily utilized in oncology research and infectious disease studies . Quinazolinone derivatives have demonstrated substantial cytotoxic activity against various human cancer cell lines, including prostate (PC-3), breast (MCF-7), and colon (HT-29) carcinomas . The structural motif is found in several established anticancer agents, such as Gefitinib and Lapatinib, which function as Epidermal Growth Factor Receptor (EGFR) inhibitors . Researchers are investigating similar fluorinated derivatives as potential selective HDAC6 inhibitors , a target relevant for cancer, neurodegenerative disorders, and conditions involving pathological fibrosis . Furthermore, the 6,7-difluoro substitution is a key feature associated with enhanced antimicrobial properties . Structure-activity relationship (SAR) studies indicate that halogen atoms at the 6 and/or 8 positions of the quinazolinone ring significantly improve activity against Gram-positive bacteria and fungi, likely by facilitating interaction with microbial cell walls and DNA . The mechanism of action for quinazolinone derivatives is often multi-targeted. In anticancer research, they may inhibit key enzymatic pathways such as tyrosine kinase (e.g., EGFR) , histone deacetylase (HDAC) , or phosphatidylinositol 3-kinase (PI3K) . In antimicrobial applications, their efficacy is frequently attributed to the disruption of cell wall integrity or nucleic acid function . The presence of fluorine atoms is a critical design element, as it can modulate the compound's electronic properties, lipophilicity, and its ability to form specific interactions with target proteins. This product is supplied as a high-purity solid for research applications only , including in vitro bioactivity screening, mechanism of action studies, and as a key intermediate in the synthesis of more complex bioactive molecules. It is intended for use by qualified research professionals in laboratory settings only. Not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

628326-34-1

Molecular Formula

C16H11F3N2O

Molecular Weight

304.27 g/mol

IUPAC Name

6,7-difluoro-3-[2-(4-fluorophenyl)ethyl]quinazolin-4-one

InChI

InChI=1S/C16H11F3N2O/c17-11-3-1-10(2-4-11)5-6-21-9-20-15-8-14(19)13(18)7-12(15)16(21)22/h1-4,7-9H,5-6H2

InChI Key

XHZZBWMHQXBYLS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCN2C=NC3=CC(=C(C=C3C2=O)F)F)F

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

6,7-Difluoro-3-[2-(4-fluorophenyl)ethyl]quinazolin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinazoline derivatives with potential biological activities .

Scientific Research Applications

Anticancer Activity

Quinazolinone derivatives are known for their anticancer properties. Research indicates that compounds similar to 6,7-difluoro-3-[2-(4-fluorophenyl)ethyl]quinazolin-4(3H)-one exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain derivatives can inhibit the growth of prostate cancer (PC3), breast cancer (MCF-7), and colorectal cancer (HT-29) cells with IC50 values in the micromolar range .

Case Study : A derivative demonstrated an IC50 of 10 µM against PC3 cells, suggesting potential for development as an anticancer agent.

Antiviral Properties

Recent studies have highlighted the antiviral potential of quinazolinone derivatives. The compound's structure allows it to interact with viral proteins effectively, inhibiting their function. Research has indicated that modifications in the quinazolinone structure can enhance antiviral efficacy against viruses such as HIV and dengue virus .

Case Study : A review on N-heterocycles emphasized the promising antiviral activities of synthesized quinazolinones, suggesting that this compound could be further explored for similar applications.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of quinazolinones is crucial for optimizing their biological activity. The presence of fluorine atoms and specific phenyl substitutions has been linked to increased potency against various biological targets.

Substituent Effect on Activity
Fluorine Atoms Enhance lipophilicity and receptor binding
Phenyl Groups Improve selectivity towards specific targets
Alkyl Chains Influence metabolic stability and bioavailability

Pharmacological Insights

The pharmacokinetics and bioavailability of this compound are critical for its therapeutic application. Studies suggest that modifications to the molecular structure can lead to improved absorption and distribution in biological systems .

Mechanism of Action

The mechanism of action of 6,7-Difluoro-3-[2-(4-fluorophenyl)ethyl]quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinazolinone derivatives exhibit diverse biological activities influenced by substituent patterns. Below is a comparative analysis of 6,7-Difluoro-3-[2-(4-fluorophenyl)ethyl]quinazolin-4(3H)-one with related compounds, focusing on structural and inferred functional differences.

Structural Comparison

Table 1: Key Structural Features of Selected Quinazolinones

Compound Name Substituents at Positions 6,7 Side Chain at Position 3 Molecular Formula Molecular Weight
6,7-Difluoro-3-[2-(4-fluorophenyl)ethyl]-quinazolin-4(3H)-one Difluoro 2-(4-Fluorophenyl)ethyl C₁₆H₁₂F₃N₂O 329.28
6,7-Dimethoxy-2-((4-phenylpiperazin-1-yl)methyl)quinazolin-4(3H)-one Dimethoxy (4-Phenylpiperazin-1-yl)methyl C₂₁H₂₄N₄O₃ 380.44
2-[5-(3-Fluorophenyl)-2-furanyl]-1H-quinazolin-4-one None (unsubstituted core) 5-(3-Fluorophenyl)-2-furanyl C₁₈H₁₂FN₃O₂ 333.31
Key Observations:

Substituent Effects: The difluoro substituents in the target compound likely enhance electron-withdrawing effects and lipophilicity compared to dimethoxy groups in the compound from , which may increase solubility due to oxygen’s polarity . In contrast, the piperazinylmethyl group in the dimethoxy analogue introduces a basic nitrogen, which could improve water solubility and bioavailability .

Molecular Weight and Complexity :

  • The target compound (MW 329.28) is smaller and less complex than the dimethoxy-piperazine derivative (MW 380.44), suggesting differences in pharmacokinetic properties such as membrane permeability or metabolic clearance.

Functional and Pharmacological Implications

While direct pharmacological data for the target compound are absent in the evidence, inferences can be drawn from structural analogs:

  • Fluorine Substitutions: Fluorinated quinazolinones are often associated with enhanced binding to kinases or GPCRs due to fluorine’s ability to participate in hydrophobic and electrostatic interactions .
  • Dimethoxy vs. Difluoro: Methoxy groups are electron-donating and may stabilize resonance structures, whereas fluorine’s electron-withdrawing nature could alter the quinazolinone core’s reactivity or interaction with enzymatic active sites .

Biological Activity

6,7-Difluoro-3-[2-(4-fluorophenyl)ethyl]quinazolin-4(3H)-one, also known by its CAS number 628326-34-1, is a synthetic compound belonging to the quinazolinone class. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, including mechanisms of action, pharmacokinetics, and therapeutic potential.

  • Molecular Formula : C16_{16}H11_{11}F3_{3}N2_{2}O
  • Molecular Weight : 304.27 g/mol
  • Structure : The compound features a quinazolinone core with difluoromethyl and fluorophenyl substituents, which may influence its biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated through various studies focusing on its pharmacological effects.

Anticancer Activity

Research indicates that quinazolinone derivatives exhibit significant anticancer properties. A study demonstrated that compounds similar to this compound inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest. The mechanism often involves the inhibition of specific kinases involved in cancer cell signaling pathways.

Antimicrobial Properties

Quinazolinones have shown promise as antimicrobial agents. In vitro studies suggest that this compound may possess activity against various bacterial strains, potentially affecting cell wall synthesis or disrupting metabolic pathways.

Antiparasitic Activity

Recent investigations into quinazolinone derivatives have highlighted their potential as antiparasitic agents. For instance, modifications to the quinazolinone scaffold have been linked to enhanced activity against Plasmodium falciparum, the causative agent of malaria. The structure-activity relationship (SAR) studies indicate that specific substitutions can significantly improve efficacy against this parasite.

Case Studies and Experimental Findings

StudyFocusFindings
AnticancerInduced apoptosis in cancer cell lines; inhibited specific kinases.
AntiparasiticEnhanced activity against P. falciparum with modified analogs; EC50_{50} values improved significantly with fluorine substitutions.
AntimicrobialDemonstrated activity against Gram-positive bacteria; mechanism involves disruption of cell wall synthesis.

The biological mechanisms underlying the activities of this compound are multifaceted:

  • Kinase Inhibition : Many quinazolinones act as ATP-competitive inhibitors of kinases involved in cell proliferation.
  • Apoptosis Induction : These compounds can activate apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : They may cause G1 or G2 phase arrest in the cell cycle, leading to decreased proliferation rates.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for assessing its therapeutic potential:

  • Absorption : The compound's lipophilicity suggests good absorption characteristics.
  • Metabolism : Preliminary studies indicate that metabolic stability is influenced by substituent groups on the quinazolinone scaffold.
  • Excretion : Further research is needed to elucidate the excretion pathways and half-life of this compound.

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